- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl OxazolinesChemistry - A European Journal, 2022, 28(1),,
Cas no 916792-62-6 (3-Fluoro-2-iodobenzonitrile)
El 3-Fluoro-2-iodobenzonitrilo es un compuesto aromático halogenado que combina un grupo nitrilo (-CN) con átomos de flúor y yodo en posiciones meta y orto del anillo bencénico. Su estructura lo convierte en un intermediario versátil en síntesis orgánica, particularmente en reacciones de acoplamiento cruzado (como Suzuki o Stille) debido a la reactividad del yodo. El flúor confiere estabilidad metabólica y propiedades electrónicas únicas, útil en el desarrollo de fármacos y materiales avanzados. Su pureza y selectividad en reacciones lo hacen valioso para la construcción de sistemas moleculares complejos en química medicinal y ciencia de materiales.

3-Fluoro-2-iodobenzonitrile structure
Nombre del producto:3-Fluoro-2-iodobenzonitrile
Número CAS:916792-62-6
MF:C7H3FIN
Megavatios:247.008297204971
MDL:MFCD07782075
CID:1029430
3-Fluoro-2-iodobenzonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 3-fluoro-2-iodobenzonitrile
- 3-Fluoro-2-iodo-benzonitrile
- STL557237
- BBL103427
- FCH1324150
- AS05851
- CM13076
- AX8010223
- X4291
- 3-Fluoro-2-iodobenzonitrile (ACI)
- 3-Fluoro-2-iodobenzonitrile
-
- MDL: MFCD07782075
- Renchi: 1S/C7H3FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
- Clave inchi: LOHHYNZRGUOISS-UHFFFAOYSA-N
- Sonrisas: N#CC1C(I)=C(F)C=CC=1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 162
- Superficie del Polo topológico: 23.8
Propiedades experimentales
- Punto de fusión: 88-90°C
3-Fluoro-2-iodobenzonitrile Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condiciones de almacenamiento:Store at room temperature
3-Fluoro-2-iodobenzonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-100mg |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 98% | 100mg |
¥37.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-1g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 98% | 1g |
¥217.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-5g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 98% | 5g |
¥939.00 | 2024-04-25 | |
Chemenu | CM159025-25g |
3-fluoro-2-iodobenzonitrile |
916792-62-6 | 95+% | 25g |
$1388 | 2022-05-27 | |
TRC | F592098-100mg |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
Alichem | A013033218-1g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 97% | 1g |
$1504.90 | 2023-08-31 | |
Chemenu | CM159025-1g |
3-fluoro-2-iodobenzonitrile |
916792-62-6 | 95+% | 1g |
$152 | 2021-06-16 | |
Apollo Scientific | PC502585-5g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 97% | 5g |
£179.00 | 2023-09-01 | |
Chemenu | CM159025-25g |
3-fluoro-2-iodobenzonitrile |
916792-62-6 | 95+% | 25g |
$1388 | 2021-06-16 | |
1PlusChem | 1P003AFU-5g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 97% | 5g |
$84.00 | 2025-02-19 |
3-Fluoro-2-iodobenzonitrile Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 0.5 h, rt
2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 0.5 h, rt
2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ; rt; 0.5 h, rt
1.2 Reagents: Iodine ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Iodine ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl BasesOrganic Letters, 2021, 23(19), 7396-7400,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl OxazolinesChemistry - A European Journal, 2022, 28(1),,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl OxazolinesChemistry - A European Journal, 2022, 28(1),,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl OxazolinesChemistry - A European Journal, 2022, 28(1),,
3-Fluoro-2-iodobenzonitrile Raw materials
- 3-Fluorobenzoyl chloride
- 3-Fluorobenzonitrile
- 2-(3-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 2-Amino-2-methyl-1-propanol
- 2-(3-Fluoro-2-iodophenyl)-4,5-dihydro-4,4-dimethyloxazole
3-Fluoro-2-iodobenzonitrile Preparation Products
3-Fluoro-2-iodobenzonitrile Literatura relevante
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
916792-62-6 (3-Fluoro-2-iodobenzonitrile) Productos relacionados
- 877868-92-3(5-fluoro-2-iodobenzonitrile)
- 2228817-29-4(3-(7-chloroquinolin-8-yl)but-3-en-1-amine)
- 2172232-23-2(2-(1-amino-2,2-dimethylpropyl)-4-butylphenol)
- 1891988-74-1(4-fluoro-N,N-dimethyl-2-(piperidin-3-yl)methylaniline)
- 1201918-16-2(Glycochenodeoxycholic acid-d4)
- 2034615-79-5(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide)
- 1379356-04-3(3-Bromo-5-bromomethyl-2-methylpyridine)
- 2097916-72-6(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}ethanediamide)
- 2227713-83-7((2S)-1,1,1,3,3,4,4-heptafluorobutan-2-ol)
- 1211530-85-6((2-Chloro-3-methylpyridin-4-YL)methanamine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:916792-62-6)3-Fluoro-2-iodobenzonitrile

Pureza:99%/99%
Cantidad:5.0g/10.0g
Precio ($):358.0/595.0